molecular formula C7H5BrN2O5 B1374928 1-Bromo-4-methoxy-2,3-dinitrobenzene CAS No. 860465-95-8

1-Bromo-4-methoxy-2,3-dinitrobenzene

Cat. No.: B1374928
CAS No.: 860465-95-8
M. Wt: 277.03 g/mol
InChI Key: XFWBPNPOHJWYAY-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O5. It is characterized by the presence of a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,3-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 4-bromo-3-nitroanisole. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

    Reduction: Amino derivatives of the original compound.

    Nucleophilic Substitution: Hydroxylated or other nucleophile-substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-bromo-4-methoxy-2,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups and bromine atom on the benzene ring make it a potent electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 1-Bromo-2,4-dinitrobenzene

Comparison: 1-Bromo-4-methoxy-2,3-dinitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its electrophilic properties and potential for forming covalent bonds with biological molecules .

Properties

IUPAC Name

1-bromo-4-methoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWBPNPOHJWYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289344
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860465-95-8
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860465-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (4.3 mmol) 4-bromo-3-nitroanisole is nitrated by dropwise addition of 1.0 ml of a mixture of 0.4 ml nitric acid (100%) and 0.6 ml concentrated sulfuric acid. Stirring is continued for 1 h. After that the reaction mixture is poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water and brine (2×), dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=1:1) to afford 630 mg of the title compound as yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

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